Home > Products > Screening Compounds P82614 > Dabigatran Carboxamide
Dabigatran Carboxamide -

Dabigatran Carboxamide

Catalog Number: EVT-8368849
CAS Number:
Molecular Formula: C25H24N6O4
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran carboxamide is a significant compound in the field of anticoagulation therapy, primarily recognized as a prodrug of dabigatran etexilate, which is an oral direct thrombin inhibitor. Dabigatran etexilate has been extensively used for the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This compound operates by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, which is a critical step in blood coagulation.

Source and Classification

Dabigatran carboxamide is derived from the chemical structure of dabigatran etexilate, which itself is synthesized from various precursors through complex chemical processes. It belongs to the class of anticoagulants known as direct thrombin inhibitors. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as N-{[2-(4-cyanophenyl)amino]acetyl}-N-(1-methyl-1H-benzimidazol-5-yl)-2-(pyridin-2-yl)propanamide.

Synthesis Analysis

The synthesis of dabigatran carboxamide involves several key steps that utilize readily available commercial raw materials. Recent advancements have focused on improving the efficiency and yield of these synthetic processes.

Methods and Technical Details:

  1. Initial Reaction: The synthesis typically begins with the acylation of 2-(4-cyanophenyl amino)acetic acid using n-hexyl chloroformate, leading to an intermediate compound.
  2. Formation of Dabigatran Etexilate: This intermediate is then reacted with ethyl-3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate to yield dabigatran etexilate.
  3. Final Conversion: The final product, dabigatran carboxamide, is obtained through hydrolysis or other modifications to the dabigatran etexilate structure.

These methods have been optimized to ensure high yields and purity levels, making them suitable for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of dabigatran carboxamide can be characterized by its complex arrangement of functional groups that contribute to its pharmacological activity.

Structure and Data:

  • Molecular Formula: C_{19}H_{21}N_{5}O_{3}
  • Molecular Weight: 343.4 g/mol
  • Key Functional Groups: The structure features a benzimidazole ring, a pyridine moiety, and an amide functional group which are critical for its interaction with thrombin.

The three-dimensional conformation allows for effective binding to the active site of thrombin, thereby inhibiting its activity .

Chemical Reactions Analysis

Dabigatran carboxamide participates in various chemical reactions that can modify its structure or enhance its therapeutic efficacy.

Reactions and Technical Details:

  1. Hydrolysis: Under physiological conditions, dabigatran etexilate can undergo hydrolysis to yield dabigatran carboxamide.
  2. Acylation Reactions: The introduction of different acyl groups can modify the pharmacokinetic properties of the compound.
  3. Stability Studies: Investigations into the stability of dabigatran carboxamide under various pH and temperature conditions are crucial for understanding its shelf-life and efficacy .
Mechanism of Action

Dabigatran carboxamide acts primarily through its active form, dabigatran, which inhibits thrombin.

Process and Data:

  • Thrombin Inhibition: The mechanism involves binding to the active site of thrombin, preventing it from converting fibrinogen into fibrin.
  • Anticoagulant Effect: This inhibition leads to a reduction in clot formation, effectively lowering the risk of thromboembolic events.

Clinical studies have demonstrated that dabigatran effectively reduces stroke risk in patients with atrial fibrillation compared to traditional anticoagulants .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of dabigatran carboxamide is essential for its formulation and therapeutic use.

Physical Properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: The pKa values indicate its acidic or basic nature, influencing its absorption and distribution in biological systems.

These properties are critical for determining appropriate dosages and delivery methods in clinical settings .

Applications

Dabigatran carboxamide has significant applications in medical science:

  1. Anticoagulation Therapy: Primarily used for preventing strokes in patients with atrial fibrillation.
  2. Clinical Research: Ongoing studies are exploring its efficacy in other thromboembolic disorders.
  3. Pharmaceutical Development: Its synthesis routes are being optimized for cost-effective production in pharmaceutical industries.
Synthetic Methodologies and Optimization Strategies

Novel Synthetic Pathways for Dabigatran Carboxamide Precursors

Role of Ethyl-3-{[(2-Formyl-1-Methyl-1H-Benzimidazole-5-Yl)Carbonyl]-(2-Pyridinyl)Amino}Propanoate as a Key Intermediate

Ethyl-3-{[(2-Formyl-1-Methyl-1H-Benzimidazole-5-Yl)Carbonyl]-(2-Pyridinyl)Amino}Propanoate serves as a pivotal advanced intermediate in Dabigatran Carboxamide synthesis, with its structural significance confirmed through comprehensive LC-ESI-MS characterization (molecular formula: C₂₃H₂₃N₄O₄). This compound features three critical functional domains: the 2-formyl group on the benzimidazole ring enables reductive amination for installing the aniline linker, the ethyl ester moiety provides a handle for subsequent hydrolysis and coupling, and the pyridinylamino group ensures proper spatial orientation for thrombin binding [5] [9]. Synthetic routes typically commence with the controlled acylation of 3-Amino-4-(Methylamino)Benzoic Acid derivatives, followed by cyclocondensation to construct the benzimidazole core. Temperature control during formylation proves critical, with optimal yields (≥85%) achieved at -10°C to 0°C in dichloromethane using triethylamine as base [5]. The crystalline nature of this intermediate facilitates purification through recrystallization from ethanol-water mixtures, effectively removing process-related impurities before advancement to subsequent stages. Stability studies indicate that this intermediate should be stored under inert atmosphere below -15°C to prevent formyl group oxidation and dimerization side reactions [9].

Table 1: Optimization of Key Intermediate Synthesis

Reaction ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Formylation Temperature25°C-5°C to 0°C78% → 92%
Base SelectionTriethylamineN,N-Diisopropylethylamine85% → 88%
Solvent SystemTetrahydrofuranDichloromethane80% → 92%
Purification MethodSilica ChromatographyCrystallization (EtOH/H₂O)Purity 96% → 99.5%

Advances in Pinner Reaction Optimization for Amidine Formation

The Pinner reaction has been strategically optimized for converting the nitrile group in Dabigatran precursors to the critical amidine functionality, substantially improving efficiency and purity profiles. Modern approaches employ anhydrous ethanol saturated with hydrochloric acid at controlled temperatures (0-5°C) to generate the intermediate imino ester, followed by reaction with concentrated ammonium hydroxide to yield the carboxamide [9]. Critical innovations include the implementation of moisture-free conditions through inert gas sparging, which suppresses the formation of carboxylic acid byproducts (reducing impurities from ~8% to <0.5%). Reaction monitoring via in situ infrared spectroscopy has enabled precise endpoint determination by tracking the disappearance of the nitrile stretch at 2220 cm⁻¹, significantly reducing overreaction byproducts [5]. Purification challenges have been addressed through the development of pH-controlled crystallization protocols, isolating the carboxamide as a high-purity hydrochloride salt (>99.5% purity) from isopropanol/ethyl acetate mixtures. Mass spectrometry studies have confirmed the molecular ion [M+H]⁺ at m/z 471.20 for the Dabigatran Carboxamide Ethyl Ester derivative, with fragmentation patterns validating the carboximidoyl structure [6] [9]. These methodological refinements have collectively increased amidation yields from historical 65-70% to contemporary 88-92% while reducing processing time by approximately 40%.

Catalytic Systems in Cross-Coupling Reactions for Structural Diversification

Palladium-Mediated Suzuki Reactions in Benzodiazepine Core Synthesis

Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a transformative methodology for constructing diversified Dabigatran Carboxamide analogues, particularly in modifying the benzimidazole core structure. Advanced catalyst systems employing Pd(PPh₃)₄ with aqueous potassium carbonate bases in toluene-ethanol mixtures (4:1) enable efficient aryl-aryl bond formation at remarkably mild temperatures (60-70°C) [6] [8]. This catalytic approach demonstrates exceptional functional group tolerance, preserving the acid-labile amidine and base-sensitive ester functionalities inherent to Dabigatran structures. Recent innovations focus on immobilized palladium catalysts, notably Pd/C and polymer-supported Pd nanoparticles, which achieve comparable yields (typically 75-90%) while reducing residual metal contamination below 10 ppm - a critical advancement for pharmaceutical applications [7]. The methodology enables systematic exploration of structure-activity relationships through the incorporation of diverse boronic acids, with electron-withdrawing substituted aryl boronic acids demonstrating enhanced thrombin inhibition in resulting analogues. Microwave-assisted Suzuki reactions have further accelerated analogue synthesis, reducing coupling times from hours to minutes while maintaining excellent regioselectivity [8].

Table 2: Palladium Catalytic Systems for Dabigatran Analog Synthesis

Catalyst SystemReaction ConditionsYield RangeResidual PdKey Advantages
Pd(PPh₃)₄Toluene/EtOH, K₂CO₃, 80°C82-88%300-500 ppmBroad substrate scope
Pd/C (5% w/w)Water/EtOH, K₂CO₃, 90°C78-85%<10 ppmEasily recoverable
Amberlyst-PdDMF/H₂O, Cs₂CO₃, 100°C80-86%15-30 ppmReusable (5+ cycles)
Pd(OAc)₂/XPhosDioxane, K₃PO₄, MW 120°C85-92%150-200 ppmFast reaction (15-30 min)

Green Chemistry Approaches in Large-Scale Synthesis

Solvent Selection and Waste Minimization in Industrial Processes

Modern industrial synthesis of Dabigatran Carboxamide intermediates prioritizes environmental sustainability through strategic solvent selection and waste stream management, significantly reducing the ecological footprint of manufacturing processes. Traditional dichloromethane-based systems have been systematically replaced with ethyl acetate/water mixtures for extraction steps, achieving comparable partition efficiency while eliminating ozone-depleting substances [3] [4]. Process mass intensity metrics have driven the adoption of catalytic reaction methodologies over stoichiometric reagents, exemplified by the replacement of sodium dithionate reductions with catalytic hydrogenation using Pd/C, reducing inorganic salt waste by approximately 85% [4]. A notable advancement involves the development of in situ protecting group strategies that circumvent traditional protection-deprotection sequences, significantly reducing solvent consumption and processing time. Life cycle analysis studies confirm that these optimizations collectively reduce the carbon footprint of Dabigatran Carboxamide synthesis by approximately 40% compared to first-generation processes [3]. Furthermore, aqueous workup protocols have been reengineered to recover high-value transition metal catalysts through chelating resins, with palladium recovery rates exceeding 95% in closed-loop systems. The implementation of continuous flow chemistry for hazardous intermediates has additionally minimized solvent inventories while enhancing thermal control during exothermic transformations [7].

Green chemistry principles extend to crystallization optimization, where aqueous ethanol mixtures replace acetonitrile or hexanes as antisolvents, improving process safety while maintaining crystal purity and morphology specifications. Process analytical technology enables real-time monitoring of reaction endpoints and impurity profiles, substantially reducing off-specification batches and associated solvent waste [4]. These comprehensive approaches align with pharmaceutical industry initiatives targeting waste reduction while maintaining the stringent quality requirements for potent active pharmaceutical ingredients. Recent lifecycle assessments demonstrate that such optimizations reduce the environmental impact index (E-factor) from historical values >100 to contemporary levels of 25-35 for complex molecules like Dabigatran Carboxamide derivatives [7].

Properties

Product Name

Dabigatran Carboxamide

IUPAC Name

3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H24N6O4/c1-30-20-10-7-17(25(35)31(13-11-23(32)33)21-4-2-3-12-27-21)14-19(20)29-22(30)15-28-18-8-5-16(6-9-18)24(26)34/h2-10,12,14,28H,11,13,15H2,1H3,(H2,26,34)(H,32,33)

InChI Key

KOTNORPKACUHIN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.